molecular formula C7H5Br2N3 B1593412 4,6-Dibromo-3H-benzoimidazol-5-ylamine CAS No. 886363-61-7

4,6-Dibromo-3H-benzoimidazol-5-ylamine

Cat. No. B1593412
M. Wt: 290.94 g/mol
InChI Key: WLJIUYGZXSEATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dibromo-3H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C7H5Br2N3 and a molecular weight of 290.94 . It is used in proteomics research .

Scientific Research Applications

Antimicrobial Activity

Research has revealed that derivatives of benzoimidazole, which include 4,6-Dibromo-3H-benzoimidazol-5-ylamine, demonstrate significant effectiveness against various bacterial and fungal strains. These derivatives have been studied for their antimicrobial properties, particularly against gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, gram-negative bacteria such as Escherichia coli and Pseudomonas aeuroginosa, and fungi including Candida albicans and Aspergillus niger. This highlights their potential in developing new antimicrobial agents (Abd El-Meguid, 2014).

Crystallographic Analysis

Benzoimidazole derivatives have been synthesized and analyzed using X-ray diffraction, revealing insights into their molecular and crystal structures. Such studies are crucial in understanding the physical and chemical properties of these compounds, which can be pivotal in drug design and other applications (Benvenuti et al., 1995).

Corrosion Inhibition

Benzothiazole derivatives, closely related to benzoimidazole compounds, have been synthesized and shown to be effective as corrosion inhibitors. These compounds provide stability and high inhibition efficiencies against steel corrosion, which is significant for industrial applications (Hu et al., 2016).

Ligand Synthesis for Metal Complexes

Research has been conducted on the synthesis of new ligands derived from benzimidazole, which are then used to form complexes with various transition metals. These studies are important for the development of novel materials with potential applications in catalysis, pharmaceuticals, and material science (Jamel & Al-Obaidi, 2018).

Anticancer Properties

Some benzimidazole derivatives have been evaluated for their anticancer activity. The synthesis and characterization of these compounds, followed by biological evaluation, open avenues for developing new therapeutic agents in cancer treatment (Salahuddin et al., 2014).

properties

IUPAC Name

4,6-dibromo-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJIUYGZXSEATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)N)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649665
Record name 4,6-Dibromo-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-3H-benzoimidazol-5-ylamine

CAS RN

886363-61-7
Record name 5,7-Dibromo-1H-benzimidazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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